Hesperetin 3'-O-glucuronide
Overview
Description
Hesperetin 3’-O-glucuronide: is a metabolite of hesperetin, a flavonoid predominantly found in citrus fruits such as oranges and lemons. This compound is formed through the glucuronidation process, where a glucuronic acid molecule is attached to hesperetin. Hesperetin 3’-O-glucuronide is known for its various biological activities, including anti-inflammatory, antioxidant, and cardioprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hesperetin 3’-O-glucuronide can be synthesized through enzymatic hydrolysis of hesperidin, followed by glucuronidation. The enzymatic hydrolysis involves the use of enzymes such as rhamnosidase to convert hesperidin to hesperetin. The glucuronidation process is typically carried out using uridine diphosphate-glucuronosyltransferase (UGT) enzymes .
Industrial Production Methods: Industrial production of hesperetin 3’-O-glucuronide involves the extraction of hesperidin from citrus fruits, followed by its enzymatic conversion to hesperetin and subsequent glucuronidation. This process can be optimized for large-scale production by using bioreactors and immobilized enzymes to enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: Hesperetin 3’-O-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize hesperetin 3’-O-glucuronide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used for the reduction of this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of hesperetin 3’-O-glucuronide, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: In chemistry, hesperetin 3’-O-glucuronide is used as a model compound to study the glucuronidation process and its impact on the biological activity of flavonoids .
Biology: In biological research, this compound is studied for its role in cellular processes such as cell migration, differentiation, and apoptosis. It has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in adipocyte differentiation .
Medicine: Hesperetin 3’-O-glucuronide has potential therapeutic applications in the treatment of cardiovascular diseases, diabetes, and inflammatory conditions. Its anti-inflammatory and antioxidant properties make it a promising candidate for drug development .
Industry: In the food and pharmaceutical industries, hesperetin 3’-O-glucuronide is used as a natural additive and supplement due to its health benefits. It is also explored for its potential use in functional foods and nutraceuticals .
Mechanism of Action
Hesperetin 3’-O-glucuronide exerts its effects through various molecular targets and pathways. It reduces the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and microsomal triglyceride transfer protein (MTP) activity. Additionally, it upregulates the low-density lipoprotein (LDL) receptor, leading to reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of these lipoproteins, thereby lowering cholesterol levels . It also activates PPARγ, which is involved in adipocyte differentiation and glucose metabolism .
Comparison with Similar Compounds
- Hesperetin 7-O-glucuronide
- Hesperetin 3’-O-sulfate
- Hesperetin 7-O-sulfate
- Hesperidin
Comparison: Hesperetin 3’-O-glucuronide is unique due to its specific glucuronidation at the 3’ position, which influences its biological activity and metabolism. Compared to hesperetin 7-O-glucuronide, hesperetin 3’-O-glucuronide has shown distinct effects on endothelial cell migration and inflammation . Hesperetin 3’-O-sulfate and hesperetin 7-O-sulfate are other metabolites with sulfate groups instead of glucuronic acid, which may result in different pharmacokinetic and pharmacodynamic properties . Hesperidin, the parent compound, is a glycoside that requires enzymatic hydrolysis to release hesperetin, which is then further metabolized to its glucuronides and sulfates .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,13,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t13?,17-,18-,19+,20-,22+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAUEKWZQWLQSU-WDXLFLMVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701341533 | |
Record name | Hesperetin 3'-O-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701341533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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